molecular formula C20H24N2O2S B5052468 [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-3-ylmethanone

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-3-ylmethanone

Cat. No.: B5052468
M. Wt: 356.5 g/mol
InChI Key: QDHLNONWNPGMIA-MSOLQXFVSA-N
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Description

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a spiro junction between an indene and a piperidine ring, as well as a thiophene moiety. The presence of a dimethylamino group and a hydroxy group further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Spiro Junction: This can be achieved through a cyclization reaction where an indene derivative reacts with a piperidine derivative under acidic or basic conditions.

    Introduction of the Dimethylamino Group: This step often involves the use of dimethylamine in the presence of a suitable catalyst.

    Attachment of the Thiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The ketone or imine functionalities can be reduced to alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: mCPBA, PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted amines or ethers

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis due to its diverse functional groups and complex structure. It can serve as a precursor for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the interactions of spiro compounds with biological targets, such as enzymes or receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or ionic interactions, while the spiro structure can provide a rigid framework that influences the binding affinity and specificity. The thiophene moiety can contribute to π-π interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone
  • (1R,2R)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-(naphthalen-1-yl)-1-phenylbutan-2-ol
  • (1R,2R)-(-)-1,2-diaminocyclohexane

Uniqueness

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-thiophen-3-ylmethanone is unique due to its spiro structure, which is less common in organic compounds. The combination of a spiro junction, a thiophene moiety, and a dimethylamino group provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-21(2)17-15-5-3-4-6-16(15)20(18(17)23)8-10-22(11-9-20)19(24)14-7-12-25-13-14/h3-7,12-13,17-18,23H,8-11H2,1-2H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHLNONWNPGMIA-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C(C2(CCN(CC2)C(=O)C3=CSC=C3)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H](C2(CCN(CC2)C(=O)C3=CSC=C3)C4=CC=CC=C14)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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